BenchChemオンラインストアへようこそ!

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Lipophilicity Pharmacokinetics Drug Design

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic heterocyclic molecule featuring a 5-fluoropyrimidine ether linked to a pyrrolidine ring that is N-acylated with a furan-2-carbonyl group. This scaffold belongs to the class of pyrimidine-substituted pyrrolidine derivatives, which have been described as inhibitors of acetyl-CoA carboxylase (ACC) in patent literature.

Molecular Formula C13H12FN3O3
Molecular Weight 277.255
CAS No. 2034360-07-9
Cat. No. B2721974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
CAS2034360-07-9
Molecular FormulaC13H12FN3O3
Molecular Weight277.255
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CO3
InChIInChI=1S/C13H12FN3O3/c14-9-6-15-13(16-7-9)20-10-3-4-17(8-10)12(18)11-2-1-5-19-11/h1-2,5-7,10H,3-4,8H2
InChIKeyCNPBUEJWMFJTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Overview for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS 2034360-07-9)


The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic heterocyclic molecule featuring a 5-fluoropyrimidine ether linked to a pyrrolidine ring that is N-acylated with a furan-2-carbonyl group. This scaffold belongs to the class of pyrimidine-substituted pyrrolidine derivatives, which have been described as inhibitors of acetyl-CoA carboxylase (ACC) in patent literature [1]. The compound is offered as a research building block with a molecular weight of 277.25 g/mol and an XLogP of 1.4 as computed by PubChem [2].

Why Generic Substitution Fails for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone


The pyrimidine-substituted pyrrolidine class exhibits high sensitivity to even minor structural modifications, as demonstrated in the ACC inhibitor patent where variations in the N-acyl group (Ar) led to marked differences in potency [1]. In the specific context of the 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine core, the nature of the acylating group (furan-2-yl, pyridin-3-yl, pyrimidin-2-yl, thiophen-3-yl, 2,5-dichlorophenyl) produces significant shifts in computed lipophilicity, polar surface area, and hydrogen-bond acceptor count [2][3][4][5][6]. These physicochemical differences directly impact membrane permeability, metabolic stability, and off-target binding, meaning that in-class analogs cannot be assumed to be interchangeable in biological assays or optimization campaigns. The quantitative evidence below demonstrates the precise magnitude of these property divergences.

Quantitative Differentiation Evidence for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone


Lipophilicity (XLogP) Comparison: Furan-2-yl vs Thiophen-3-yl Analog

The target compound, with a furan-2-yl carbonyl group, exhibits a computed XLogP of 1.4 [1]. In contrast, the thiophen-3-yl analog shows a higher XLogP of 1.6 [2], while the pyridin-3-yl analog is markedly lower at 0.9 [3]. This positions the furan-2-yl derivative in an intermediate lipophilicity range that may balance membrane permeability and aqueous solubility.

Lipophilicity Pharmacokinetics Drug Design

Polar Surface Area (TPSA) Differentiation: Furan-2-yl vs Pyrimidin-2-yl Analog

The target furan-2-yl compound has a computed TPSA of 68.5 Ų [1], which is significantly lower than the 81.1 Ų of the pyrimidin-2-yl analog [2] and moderately higher than the 68.2 Ų of the pyridin-3-yl analog [3]. According to established guidelines, TPSA values below 90 Ų are favorable for blood-brain barrier penetration, making the furan-2-yl derivative a potentially more CNS-penetrant candidate than the pyrimidin-2-yl analog.

Polar Surface Area Blood-Brain Barrier Permeability Oral Bioavailability

Hydrogen Bond Acceptor Count Comparison: Furan-2-yl vs Analog Series

The target compound possesses six hydrogen bond acceptors [1], identical to the pyridin-3-yl and thiophen-3-yl analogs [2][3], but one fewer than the pyrimidin-2-yl analog (seven acceptors) [4] and one more than the 2,5-dichlorophenyl analog (five acceptors) [5]. The presence of exactly six acceptors may influence both aqueous solubility and the pattern of hydrogen-bonding interactions with target proteins.

Hydrogen Bond Acceptor Count Target Selectivity Solubility

Molecular Weight Advantage: Furan-2-yl vs 2,5-Dichlorophenyl Analog

The target compound's molecular weight of 277.25 g/mol [1] is significantly lower than the 356.2 g/mol of the 2,5-dichlorophenyl analog [2] and slightly lower than the 288.28 g/mol of the pyridin-3-yl analog [3]. According to the Lipinski Rule of Five, lower molecular weight correlates with improved oral absorption probability.

Molecular Weight Drug-Likeness Permeability

Key Application Scenarios for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone Informed by Quantitative Evidence


Lead Series Lipophilicity Balancing for Oral Drug Development

The intermediate XLogP of 1.4, positioned between the more polar pyridin-3-yl analog (0.9) and the more lipophilic thiophen-3-yl analog (1.6), enables the furan-2-yl compound to serve as a lipophilicity-balancing lead scaffold in oral drug discovery programs [1][2]. This property profile supports iterative optimization of logP-dependent parameters such as metabolic stability and oral absorption.

CNS-Penetrant Candidate Selection Based on Favorable TPSA

With a TPSA of 68.5 Ų, the furan-2-yl compound falls below the typical 90 Ų threshold for blood-brain barrier passage, distinguishing it from the pyrimidin-2-yl analog (81.1 Ų) [3][4]. This makes it a prioritized candidate for CNS drug screening cascades where passive BBB penetration is a critical requirement.

Hydrogen-Bond Fine-Tuning for Target Selectivity Profiling

The six hydrogen bond acceptor count, compared to seven in the pyrimidin-2-yl analog and five in the 2,5-dichlorophenyl analog, allows researchers to systematically probe hydrogen-bond requirements for target engagement [5][6]. This property can be used to design focused screening sets for kinases or other targets where hydrogen-bond patterns dictate selectivity.

Low Molecular Weight Scaffold for Fragment-Based Drug Discovery

At 277.25 g/mol, the compound is considerably lighter than the 2,5-dichlorophenyl analog (356.2 g/mol) and below the typical 300 Da cutoff for fragment libraries [7][8]. This enables its use as a fragment-sized core for constructing high-affinity inhibitors through structure-based drug design.

Quote Request

Request a Quote for (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.